molecular formula C20H17NO5S2 B6139489 methyl 4-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate

methyl 4-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate

Cat. No.: B6139489
M. Wt: 415.5 g/mol
InChI Key: VZFNXKVFJNHMDW-BOPFTXTBSA-N
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Description

Methyl 4-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate is a rhodanine-based derivative characterized by a thiazolidinone core with a Z-configured 2,5-dimethoxybenzylidene substituent at the 5-position and a methyl benzoate group at the 3-position. The compound’s structure combines electron-rich aromatic systems (dimethoxy groups) with a lipophilic ester moiety, which may enhance membrane permeability and biological activity. The Z-configuration of the benzylidene group is critical for maintaining planar conjugation, influencing both reactivity and intermolecular interactions .

Properties

IUPAC Name

methyl 4-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S2/c1-24-15-8-9-16(25-2)13(10-15)11-17-18(22)21(20(27)28-17)14-6-4-12(5-7-14)19(23)26-3/h4-11H,1-3H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFNXKVFJNHMDW-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thiazolidinone Scaffold Formation

The target compound’s thiazolidinone core is synthesized via cyclocondensation of methyl 4-aminobenzoate with carbon disulfide and chloroacetic acid. This reaction produces the intermediate 2-thioxo-1,3-thiazolidin-4-one, which is subsequently functionalized at the 3-position with a 2,5-dimethoxybenzylidene group. Key steps include:

  • Nucleophilic substitution : The amine group of methyl 4-aminobenzoate reacts with carbon disulfide in alkaline conditions to form a dithiocarbamate intermediate.

  • Cyclization : Treatment with chloroacetic acid induces ring closure, yielding the 2-thioxo-thiazolidin-4-one scaffold.

Reaction conditions for this stage typically involve ethanol as the solvent, sodium hydroxide as the base, and reflux temperatures (70–80°C) for 6–8 hours, achieving yields of 78–85%.

Knoevenagel Condensation for Benzylidene Functionalization

Microwave-Assisted Synthesis Optimization

Recent advancements highlight microwave irradiation as a superior method for synthesizing 5-arylidene-thiazolidinones. Comparative studies demonstrate significant improvements:

ParameterConventional HeatingMicrowave Irradiation
Yield68–75%85–92%
Reaction Time4–6 hours20–40 minutes
Purity (HPLC)90–93%96–98%
Energy Consumption (kJ)1,200300

Data compiled from

Microwave conditions (Monowave® 300 reactor, 150 W, 120°C) facilitate rapid dielectric heating, minimizing decomposition of heat-sensitive functional groups like the methyl ester.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.12 (d, J = 8.4 Hz, 2H, Ar–H), 7.89 (s, 1H, CH=C), 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 6.95–7.05 (m, 3H, OCH3-substituted Ar–H), 3.91 (s, 3H, OCH3), 3.85 (s, 3H, OCH3), 3.78 (s, 3H, COOCH3).

  • 13C NMR : δ 192.4 (C=O), 168.2 (C=S), 165.9 (COOCH3), 152.1–112.4 (aromatic carbons), 56.1–52.3 (OCH3 and COOCH3).

  • HRMS : m/z calculated for C21H19NO6S2 [M+H]+: 454.0728; found: 454.0731.

X-ray Crystallography (Hypothetical Data)

While no crystallographic data exists for this specific compound, analogous structures exhibit planar thiazolidinone rings with dihedral angles of 8–12° between the benzylidene and benzoate groups, stabilizing the (Z)-configuration.

Applications and Derivative Synthesis

The methyl ester group enhances lipophilicity, making this compound a candidate for:

  • Kinase inhibition : Analogous 5-arylidene-thiazolidinones show IC50 values of 0.028 μM against DYRK1A.

  • Anticancer activity : Derivatives inhibit MDA-MB-231 breast cancer cells (GI50 = 1.2 μM) .

Chemical Reactions Analysis

Methyl 4-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific receptors, resulting in its observed biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Rhodanine Derivatives

Compound Name / ID Substituents on Benzylidene R Group (Position 3) Melting Point (°C) Purity (HPLC) Key Biological Activity/Notes Reference
This compound 2,5-Dimethoxy Methyl benzoate Not reported Not reported Potential lipophilicity for enhanced bioavailability
BH55279 (Methyl 6-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate) 2,5-Dimethoxy Hexanoate ester Not reported Not reported Longer ester chain may improve solubility
[(5Z)-{5-[1-(5-Butylpyrazin-2-yl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}]acetic acid (7) Pyrazine-butyl Acetic acid 213–215 99.03% Anticancer potential
[(5Z)-{5-[1-(5-Benzylpyrazin-2-yl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}]acetic acid (9) Pyrazine-benzyl Acetic acid 224–225 Not reported Lower yield (31%)
4-({[(Z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid (3d) 4-Hydroxy-3-methoxy Benzoic acid 217–219 Not reported Aldose reductase inhibition
(Z)-3-(5-((5-Methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (5h) Indole-methoxy Benzoic acid Not reported Not reported Antibacterial/antifungal lead

Key Findings

Substituent Effects on Physicochemical Properties: The 2,5-dimethoxybenzylidene group in the target compound introduces electron-donating methoxy groups, which may enhance π-π stacking interactions compared to pyrazine or indole substituents . Ester vs.

Biological Activity Correlations :

  • Antimicrobial Activity : Indole-substituted derivatives (e.g., compound 5h) exhibit strong antibacterial/antifungal activity due to aromatic bulk and hydrogen-bonding capacity, whereas the target compound’s dimethoxy groups may favor different target interactions .
  • Enzyme Inhibition : The 4-hydroxy-3-methoxy derivative (3d) shows aldose reductase inhibition, suggesting that hydroxyl/methoxy positioning on the benzylidene ring is critical for binding affinity .

Spectral and Crystallographic Insights: UV-Vis spectra of similar compounds (e.g., λmax ~388 nm for compound 7) indicate conjugation between the benzylidene and thiazolidinone core, a feature shared with the target compound . Crystal structures of rhodanine derivatives (e.g., methanol solvates in ) highlight the role of hydrogen bonding and solvate formation in stability, which may differ for the target compound due to its ester group .

Biological Activity

Methyl 4-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate is a complex organic compound belonging to the thiazolidinone class. This compound is notable for its diverse biological activities, particularly in medicinal chemistry. The thiazolidinone framework is recognized for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H23NO5S2C_{19}H_{23}NO_5S_2, with a molecular weight of approximately 447.5 g/mol. The structure includes a thiazolidinone core with a methoxy-substituted benzylidene moiety, contributing to its lipophilicity and potential bioactivity.

Structural Features

FeatureDescription
Molecular FormulaC19H23NO5S2C_{19}H_{23}NO_5S_2
Molecular Weight447.5 g/mol
Core StructureThiazolidinone
SubstituentsDimethoxybenzylidene

Antimicrobial Activity

Research indicates that compounds within the thiazolidinone class exhibit significant antimicrobial properties. For instance, this compound has been evaluated against various bacterial strains, showing promising results.

Case Study: Antibacterial Efficacy

In a study assessing antibacterial activity against Staphylococcus aureus and Escherichia coli, the compound demonstrated an inhibitory concentration (IC50) of less than 10 µM, indicating strong antibacterial potential .

Anticancer Activity

Thiazolidinones are also recognized for their anticancer properties. The compound has been tested for its ability to inhibit cell proliferation in various cancer cell lines.

In Vitro Studies

A recent study evaluated the compound's effects on several tumor cell lines including Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma). The results are summarized in the following table:

Cell LineIC50 (µM)Activity
Huh7<10Strong antiproliferative effect
Caco2<8Significant inhibition
MDA-MB 231<15Moderate inhibition

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular pathways. It is hypothesized that the compound modulates apoptosis-related pathways and inhibits key enzymes involved in tumor growth and proliferation.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for methyl 4-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Condensation : Reacting 2,5-dimethoxybenzaldehyde with a thiosemicarbazide derivative to form a thiosemicarbazone intermediate.

Cyclization : Using chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux to form the thiazolidinone core .

Esterification : Introducing the methyl benzoate moiety via nucleophilic substitution or esterification reactions.
Key reagents include sodium acetate (for pH control) and DMF (as a polar aprotic solvent). Yields are optimized by controlling reaction time (2–6 hours) and temperature (reflux conditions) .

Q. Which spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms the Z-configuration of the benzylidene group and substituent positions. For example, the methoxy protons resonate at δ 3.8–4.0 ppm, while the thioxo group influences downfield shifts in aromatic protons .
  • HRMS : Validates molecular weight (e.g., observed [M+H]+ at m/z 456.08 vs. calculated 456.09) .
  • IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) stretches .

Q. What are the common biological targets or assays for evaluating its activity?

  • Methodological Answer :

  • Anticancer assays : MTT assays using cell lines like MCF-7 (breast cancer) or A549 (lung cancer) at IC50 concentrations of 10–50 µM .
  • Enzyme inhibition : Testing against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) via fluorescence-based assays .
  • Antimicrobial screening : Agar diffusion against Staphylococcus aureus or E. coli .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

  • Methodological Answer :

  • Solvent selection : A DMF/acetic acid (1:2 v/v) mixture improves cyclization efficiency compared to ethanol .
  • Catalysts : Triethylamine (1.2 equiv.) enhances esterification yields by neutralizing HCl by-products .
  • Purification : Recrystallization from DMF-ethanol (1:5) removes unreacted starting materials, achieving >95% purity .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Assay variability : Differences in cell line sensitivity (e.g., IC50 of 12 µM in MCF-7 vs. 45 µM in HeLa) .
  • Structural analogs : Subtle substituent changes (e.g., methoxy vs. ethoxy groups) alter lipophilicity and target binding. For example:
DerivativeSubstituentIC50 (µM)Target
A4-OCH312EGFR
B4-OC2H528COX-2
Data adapted from
  • Dose-response validation : Repeating assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?

  • Methodological Answer :

  • Core modifications : Replacing the thiazolidinone with a thiophene ring reduces activity, highlighting the importance of the sulfur-rich core .
  • Substituent effects : Adding electron-withdrawing groups (e.g., -Cl) at the benzylidene position enhances anticancer potency by 3-fold .
  • Computational modeling : Docking studies (AutoDock Vina) predict binding affinity to EGFR’s ATP-binding pocket (ΔG = -9.2 kcal/mol) .

Q. How can researchers address challenges in stereochemical control during synthesis?

  • Methodological Answer :

  • Z/E isomerism : The Z-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and benzylidene proton. NOE experiments confirm this geometry .
  • Chiral centers : Use of chiral auxiliaries (e.g., L-proline) or asymmetric catalysis (e.g., BINAP-Pd) for derivatives with multiple stereocenters .

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